2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H14ClFN2O3 and its molecular weight is 348.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (CAS No. 2034351-44-3) is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a chloro and fluoro substitution on the phenyl ring and a furo[2,3-c]pyridine moiety, suggests significant biological activity, particularly in enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound has a molecular weight of 334.73 g/mol and can undergo various chemical reactions, including substitution, oxidation, and cyclization reactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves binding to target proteins, thereby inhibiting their activity. For example, related compounds have been shown to act as potent thrombin inhibitors with Ki values ranging from 0.9 to 33.9 nM . The structural modifications in the side chains can significantly enhance or diminish this activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with similar compounds:
- Thrombin Inhibition : Compounds structurally related to this compound have demonstrated potent thrombin inhibition, making them candidates for anticoagulant therapies .
- Antiviral Activity : Analogous structures have shown effectiveness against HIV-1, particularly in inhibiting reverse transcriptase . This suggests that the furo[2,3-c]pyridine moiety may enhance antiviral properties through specific interactions with viral enzymes.
- Enzyme Inhibition : The compound's ability to inhibit various enzymes has been documented, indicating its potential as a therapeutic agent in conditions where enzyme modulation is beneficial .
Data Table: Biological Activities of Related Compounds
Case Study 1: Thrombin Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and evaluation of various 2-chloro-6-fluorophenyl acetamides as thrombin inhibitors. The study found that specific substitutions significantly enhanced inhibitory potency, demonstrating the importance of structural modifications in drug design .
Case Study 2: Antiviral Efficacy
Research conducted on 2-Cl-6-F-S-DABOs indicated that these compounds exhibited high antiviral activity against HIV-1 through selective inhibition of reverse transcriptase. The study highlighted the role of stereochemistry in enhancing biological efficacy, providing insights into optimizing drug candidates for viral infections .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c18-13-2-1-3-14(19)12(13)10-15(22)20-6-8-21-7-4-11-5-9-24-16(11)17(21)23/h1-5,7,9H,6,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMPJMGMCZPCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.